9(10H)-Acridinimine, 10-methyl-
Description
Contextualization of Acridine (B1665455) Derivatives in Contemporary Chemical Research
Acridine derivatives have long been a cornerstone of chemical research due to their diverse applications. Their planar structure allows them to intercalate into DNA, a property that has been extensively explored in the development of therapeutic agents. The inherent fluorescence of the acridine core has also led to its use in the creation of dyes and molecular probes. In recent years, research has expanded to explore their utility in materials science, particularly in the development of advanced functional materials.
Significance of the Acridinimine Scaffold in Organic Synthesis and Functional Materials
The acridinimine scaffold, characterized by the C9=N double bond, is a subject of interest in organic synthesis. The imine functionality offers a site for various chemical transformations, including nucleophilic addition and cycloaddition reactions, making it a versatile building block for more complex molecules. The electronic properties of the acridinimine system, which can be tuned by substituents on the acridine ring or the imine nitrogen, also make it a candidate for the design of novel functional materials with specific optical and electronic properties. Theoretical studies on the tautomerism of acridin-9-amines suggest that the imino form can be a stable tautomer, influencing the compound's reactivity and potential applications. researchgate.net
Research Relevance of N-Methylated Acridine Systems within Heterocyclic Chemistry
Chemical and Physical Properties
While specific experimental data for 9(10H)-Acridinimine, 10-methyl- is scarce in publicly available literature, the properties of the closely related and more extensively studied 10-Methyl-9(10H)-acridone can provide some context. It is important to note that the presence of an imine group instead of a carbonyl group will lead to differences in properties such as polarity, hydrogen bonding capability, and reactivity.
Table 1: General Properties of 10-Methyl-9(10H)-acridone (for contextual reference)
| Property | Value |
| Molecular Formula | C₁₄H₁₁NO |
| Molecular Weight | 209.24 g/mol |
| Melting Point | 204-207 °C |
| Appearance | Light green to grey-green fine crystalline powder |
Data sourced from ChemicalBook. chemicalbook.com
Detailed Research Findings
A key study by Galy et al. in 1987 described the preparation, separation, and identification of a series of 9-imino-10-alkylacridines, which includes the compound of interest. nih.gov Their work also investigated the binding of these compounds to deoxyribonucleic acid (DNA), highlighting the potential biological relevance of this class of molecules. nih.gov The study employed techniques such as high-pressure liquid chromatography and ultraviolet spectrophotometry for characterization. nih.gov
Further theoretical studies on the tautomerism of related acridin-9-amines have provided insights into the stability and electronic structure of the imino tautomer. researchgate.net These computational approaches are crucial for understanding the fundamental properties of 9(10H)-Acridinimine, 10-methyl- and for predicting its behavior in various chemical environments. researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
5291-44-1 |
|---|---|
Molecular Formula |
C14H12N2 |
Molecular Weight |
208.26 g/mol |
IUPAC Name |
10-methylacridin-9-imine |
InChI |
InChI=1S/C14H12N2/c1-16-12-8-4-2-6-10(12)14(15)11-7-3-5-9-13(11)16/h2-9,15H,1H3 |
InChI Key |
SQFZLHHJWJODCA-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=N)C3=CC=CC=C31 |
Origin of Product |
United States |
Computational and Theoretical Investigations of 9 10h Acridinimine, 10 Methyl
Quantum Chemical Methodologies Applied
The study of 9(10H)-Acridinimine, 10-methyl-, and its parent compound, 9(10H)-acridinimine, employs a range of quantum chemical methods to elucidate their electronic and structural properties. acs.org These methods vary in their computational cost and accuracy, and the choice of method is often a trade-off between these factors.
Ab initio Methods (e.g., Hartree-Fock, Møller-Plesset Perturbation Theory)
Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental parameters.
Hartree-Fock (HF): The Hartree-Fock method is a foundational ab initio approach that solves the Schrödinger equation for a many-electron system by approximating that each electron moves in the average field of all other electrons. While it is a powerful starting point, it neglects electron correlation—the way electrons instantaneously react to each other's positions. For molecules like 9(10H)-acridinimine, HF calculations have been used to perform initial geometry optimizations. acs.org
Møller-Plesset (MP) Perturbation Theory: To account for electron correlation, which is omitted in the HF approximation, Møller-Plesset perturbation theory is frequently applied. wikipedia.orgsmu.edu This method treats electron correlation as a perturbation to the HF Hamiltonian. It is implemented at various orders, with the most common being the second order (MP2). wikipedia.org For the parent compound 9(10H)-acridinimine, the MP2 level of theory has been used to add electron correlation corrections to the energies calculated at the HF geometry, providing more accurate thermochemical data. acs.org Higher-order methods like MP3 and MP4 exist but are more computationally intensive. wikipedia.orgsmu.edu
| Method | Key Feature | Common Application |
| Hartree-Fock (HF) | Treats electron interactions in an average way; neglects electron correlation. | Initial geometry optimization, wavefunction generation. acs.org |
| Møller-Plesset (MP2) | Adds electron correlation effects as a second-order correction to the HF energy. | Refined energy calculations, thermochemical predictions. acs.orgwikipedia.org |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. Unlike wavefunction-based methods, DFT calculates the total energy of a system based on its electron density. Theoretical studies on the tautomers of acridinamine, including the 9(10H)-acridinimine core structure, have utilized DFT methods for geometry optimization and frequency calculations. acs.org
DFT calculations provide valuable insights into various molecular properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's electronic transitions and reactivity. For related acridine (B1665455) compounds, DFT has been used to calculate these properties effectively. mdpi.com
| Property | Description | Significance |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and electronic stability. |
| Dipole Moment | A measure of the separation of positive and negative charges in a molecule. | Influences intermolecular interactions and solubility. |
Semiempirical Methods (e.g., MNDO, AM1, PM3)
Semiempirical methods are based on the Hartree-Fock formalism but make several approximations and use parameters derived from experimental data to simplify calculations. uni-muenchen.de This makes them significantly faster than ab initio or DFT methods, allowing for the study of much larger molecular systems. The most common semiempirical methods include MNDO (Modified Neglect of Diatomic Overlap), AM1 (Austin Model 1), and PM3 (Parametric Method 3). uni-muenchen.de These methods are particularly useful for initial explorations of molecular geometry and for providing qualitative insights before employing more rigorous and computationally expensive techniques.
Selection and Impact of Basis Sets on Computational Accuracy
The accuracy of any ab initio or DFT calculation is highly dependent on the choice of the basis set. A basis set is a set of mathematical functions used to build the molecular orbitals. Larger basis sets include more functions and provide a more accurate description of the electron distribution, but at a higher computational cost.
In studies of 9(10H)-acridinimine, the Pople-style basis set 6-31G** has been employed. acs.org This is a split-valence basis set that includes polarization functions (denoted by the two asterisks) on both heavy atoms and hydrogen atoms. These polarization functions allow for greater flexibility in describing the shape of the electron density, which is essential for accurately modeling the bonding in complex aromatic systems. The choice of basis set is critical for obtaining reliable results for molecular geometries, energies, and other properties. acs.orgsmu.edu
Molecular Geometry and Conformational Analysis
Understanding the three-dimensional structure of 9(10H)-Acridinimine, 10-methyl- is fundamental to predicting its properties and reactivity. Computational methods are essential for this purpose.
Optimization of Molecular Structures and Stationary Points
A key step in computational analysis is geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For the parent molecule, 9(10H)-acridinimine, geometry optimizations have been performed using both HF and DFT methods. acs.org
Following optimization, a Hessian calculation (the matrix of second derivatives of energy with respect to atomic coordinates) is typically performed. The results of this calculation confirm the nature of the stationary point found. A true energy minimum, corresponding to a stable molecular structure, will have all positive harmonic frequencies. acs.org This analysis ensures that the optimized geometry represents a stable conformation of the molecule rather than a transition state. acs.orgsmu.edu
Prediction of Conformational Preferences and Energetic Landscapes
The three-dimensional structure of a molecule is fundamental to its reactivity and physical properties. Computational methods can be employed to explore the potential energy surface of 9(10H)-Acridinimine, 10-methyl- to identify its most stable conformations.
A common approach to this is a conformational search, which can be initiated using molecular mechanics force fields, such as MMFF94s, followed by optimization of the low-energy conformers using quantum mechanical methods like Density Functional Theory (DFT) with a basis set such as B3LYP/6-31G(d,p). nih.govnih.gov For 9(10H)-Acridinimine, 10-methyl-, the key conformational variables would include the torsion angle of the methyl group at the 10-position and the geometry of the imine group.
The energetic landscape is a mapping of the molecule's energy as a function of its geometry. By systematically varying key dihedral angles and calculating the corresponding energies, a potential energy surface can be constructed. This surface reveals the energy barriers between different conformations and identifies the global minimum energy structure, which is the most populated conformation at thermal equilibrium. For flexible molecules, multiple low-energy conformers may exist within a small energy range. nih.gov
Table 1: Hypothetical Relative Energies of 9(10H)-Acridinimine, 10-methyl- Conformers This table is illustrative and based on general principles of conformational analysis. Actual values would require specific calculations for the molecule.
| Conformer | Key Dihedral Angle (°C) | Relative Energy (kcal/mol) | Boltzmann Population (%) at 298 K |
|---|---|---|---|
| A (Global Minimum) | 0 | 0.00 | 75.3 |
| B | 60 | 1.50 | 12.1 |
| C | 120 | 2.50 | 4.5 |
| D | 180 | 1.00 | 8.1 |
Normal-Mode Analysis and Vibrational Frequency Calculations
Normal-mode analysis is a computational technique used to determine the vibrational modes of a molecule. Each normal mode corresponds to a specific pattern of atomic motion. The frequencies of these vibrations can be calculated using quantum chemical methods, typically DFT, and can be compared with experimental infrared (IR) and Raman spectroscopy data to validate the computed structure. nih.gov
The calculation of vibrational frequencies requires the computation of the second derivatives of the energy with respect to the atomic coordinates. These calculations are performed at a stationary point on the potential energy surface, usually a minimum energy geometry. The resulting vibrational frequencies are often scaled by an empirical factor to better match experimental values, accounting for anharmonicity and limitations of the theoretical model. nih.gov For complex molecules, this analysis can provide a detailed assignment of the spectral bands to specific molecular motions. nih.gov Excited-state normal-mode analysis can also be employed to investigate the dynamics of the molecule after electronic excitation. arxiv.org
Table 2: Predicted Vibrational Frequencies for Key Functional Groups of 9(10H)-Acridinimine, 10-methyl- This table presents typical frequency ranges for the specified bonds and is for illustrative purposes.
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Experimental IR Range (cm⁻¹) |
|---|---|---|---|
| C=N Stretch | Imine | 1650-1690 | 1640-1690 |
| C-H Stretch (Aromatic) | Acridine Ring | 3000-3100 | 3000-3100 |
| C-H Stretch (Aliphatic) | Methyl Group | 2850-2960 | 2850-2960 |
| C-N Stretch | N-Methyl | 1180-1360 | 1020-1250 |
Electronic Structure Analysis
Determination of Frontier Molecular Orbital (HOMO-LUMO) Energies
Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. irjweb.com The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability and chemical reactivity. irjweb.com A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. irjweb.com
For 9(10H)-Acridinimine, 10-methyl-, the HOMO and LUMO energies can be calculated using DFT. These calculations would likely show that the HOMO is distributed over the electron-rich acridine ring system, while the LUMO is also delocalized across this aromatic core. The presence of the imine and methyl groups will influence the energies and distributions of these orbitals. It is common to introduce electron-donating or electron-withdrawing substituents to tune the electronic properties and thus the HOMO-LUMO gap of conjugated molecules. rsc.org
Table 3: Representative Frontier Molecular Orbital Energies of Acridine Derivatives This table provides illustrative data based on computational studies of related acridone (B373769) derivatives. researchgate.netresearchgate.net Actual values for 9(10H)-Acridinimine, 10-methyl- would require specific calculations.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.5 to -2.5 |
| HOMO-LUMO Gap | 3.0 to 5.0 |
Calculation of Charge Distribution and Electrostatic Potential Maps
The distribution of electron density within a molecule is crucial for understanding its interactions with other molecules. Molecular Electrostatic Potential (MEP) maps are a valuable tool for visualizing this charge distribution. researchgate.net The MEP at a given point in space around a molecule represents the electrostatic force experienced by a positive point charge. Regions of negative potential (typically colored red) are associated with electron-rich areas and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Dipole Moment Calculations and Polarity Assessment
Table 4: Calculated Dipole Moments for Representative Imine Derivatives This table provides illustrative data from computational studies on various imines. indianchemicalsociety.com The value for 9(10H)-Acridinimine, 10-methyl- would be expected to fall within a similar range.
| Compound Type | Calculated Dipole Moment (Debye) |
|---|---|
| Simple Aldimines | 1.7 - 2.4 |
| Simple Ketimines | 1.9 - 2.1 |
| Aromatic Imines | 1.3 - 2.5 |
Thermodynamic and Kinetic Parameter Prediction
Computational methods are increasingly used to predict the thermodynamic and kinetic parameters of chemical reactions. For reactions involving 9(10H)-Acridinimine, 10-methyl-, such as its formation or subsequent transformations, DFT calculations can be employed to determine the energies of reactants, products, and transition states.
From these energies, thermodynamic parameters like the enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) of reaction can be calculated. This allows for the prediction of the spontaneity and position of equilibrium for a given chemical process.
Kinetic parameters, such as the activation energy (Ea), can be determined from the energy difference between the reactants and the transition state. This information is crucial for understanding the rate of a reaction. Studies on dynamic imine libraries have shown that computational approaches can help to distinguish between kinetically and thermodynamically favored products. nih.govacs.org For instance, in some systems, one imine may form faster (kinetic product), while another is more stable and predominates at equilibrium (thermodynamic product). nih.govacs.org
Enthalpies and Free Energies of Formation
The standard enthalpies of formation for compounds related to 9(10H)-Acridinimine, 10-methyl-, specifically phenyl acridine-9-carboxylates and their quaternary salts, have been predicted using computational methods. By combining the enthalpies of formation of the gaseous ions, calculated using Density Functional Theory (DFT), with their corresponding crystal lattice enthalpies or enthalpies of sublimation, researchers have been able to estimate the enthalpies of formation in the solid phase. researchgate.net For instance, the Gibbs free energies of formation have been determined at the DFT/6-31G** level of theory. researchgate.net
Reaction Path Analysis and Transition State Characterization
While specific reaction path analyses for 9(10H)-Acridinimine, 10-methyl- are not detailed in the provided search results, the broader context of computational chemistry suggests that such analyses are fundamental to understanding its reactivity. These methods involve mapping the potential energy surface of a reaction to identify the lowest energy path from reactants to products. This process allows for the characterization of transition states, which are critical for determining reaction rates and mechanisms. The computational approaches used for thermodynamic calculations, such as DFT, are also foundational for these types of investigations.
Entropy and Heat Capacity Evaluations
Quantum chemistry methods are instrumental in determining the basic thermodynamic quantities of compounds, which in turn allows for the evaluation of their thermal features. researchgate.net While specific values for the entropy and heat capacity of 9(10H)-Acridinimine, 10-methyl- are not explicitly stated in the search results, these properties are inherently calculated as part of the computational thermodynamic analysis that yields enthalpies and free energies of formation. These calculations typically involve determining the vibrational frequencies of the molecule, from which entropy and heat capacity can be derived using statistical mechanics.
Computational Prediction of Crystal Lattice Energies
Computational methods have proven valuable for calculating the crystal lattice energies of molecular crystals, offering unique insights into the cohesive forces within the solid phase. researchgate.net For compounds with known crystal structures, crystal lattice energies and enthalpies are determined by summing the electrostatic, dispersive, and repulsive interactions. researchgate.net In the case of phenyl acridine-9-carboxylates, which are structurally related to 9(10H)-Acridinimine, 10-methyl-, the crystal lattices are primarily stabilized by dispersive interactions between molecules. researchgate.net Conversely, the crystal lattices of their quaternary salts are stabilized by electrostatic interactions between ions. researchgate.net
Table 1: Dominant Interactions in Crystal Lattices
| Compound Type | Dominant Stabilizing Interaction |
| Phenyl acridine-9-carboxylates | Dispersive |
| Quaternary salts of phenyl acridine-9-carboxylates | Electrostatic |
Solvation Effects in Computational Modeling
Self-Consistent Reaction Field (SCRF) Approaches
Self-Consistent Reaction Field (SCRF) methods are a class of continuum solvation models used to account for the influence of a solvent on a solute's properties. These approaches model the solvent as a continuous dielectric medium that is polarized by the solute, and this polarization, in turn, affects the solute's electronic structure. This methodology is a cornerstone of modern computational chemistry for studying chemical processes in solution.
Continuum Solvation Models (e.g., COSMO)
The Conductor-like Screening Model (COSMO) is a widely used continuum solvation model that treats the solvent as a conductor. rsc.orgsci-hub.box This approach has been compared with other models like the embedded cluster reference interaction site model (EC-RISM) for predicting properties such as excitation energies in aqueous solutions. rsc.org For neutral molecules, COSMO can yield excitation energies that are in good agreement with experimental data. rsc.org However, for charged species, such as anions, COSMO may underestimate the effects of specific interactions like hydrogen bonding. rsc.org Despite this, continuum models like COSMO are powerful tools for quantitatively calculating solvation phenomena.
Reactivity and Reaction Mechanisms of 9 10h Acridinimine, 10 Methyl and Its Derivatives
Oxidation Reactions and Product Diversification
Oxidation of the acridine (B1665455) core can lead to a variety of products, with the specific outcome depending on the reaction conditions and the oxidizing agents employed. For the closely related compound, 10-methyl-9(10H)-acridone, oxidation can introduce further functionalization on the acridine ring system, leading to a diverse range of derivatives. While specific studies on the oxidation of 9(10H)-Acridinimine, 10-methyl- are not extensively detailed in the available literature, analogies can be drawn from the behavior of other acridine derivatives. The imine functional group itself can be susceptible to oxidative cleavage under certain conditions, potentially yielding the corresponding acridone (B373769).
Common oxidizing agents used in the functionalization of heterocyclic compounds include molecular oxygen and various peroxy compounds. These reactions can lead to the formation of hydroxylated or other oxygenated derivatives on the aromatic rings, expanding the chemical space of accessible acridine compounds for various applications.
Reduction Reactions Leading to Dihydroacridine Derivatives
The reduction of the acridine system in 9(10H)-Acridinimine, 10-methyl- can modify the core structure, leading to dihydroacridine derivatives. The C=N double bond of the imine moiety is susceptible to reduction, similar to the reduction of aldehydes and ketones. Mild reducing agents like sodium borohydride (NaBH₄) are commonly used for the reduction of imines to amines. commonorganicchemistry.comdss.go.th In this case, the reduction would yield 9-amino-10-methyl-9,10-dihydroacridine.
The general mechanism for the reduction of an imine by sodium borohydride involves the nucleophilic addition of a hydride ion (H⁻) from the borohydride to the electrophilic carbon of the C=N bond. chemguide.co.ukyoutube.com This is followed by a protonation step, typically from the solvent (e.g., an alcohol or water added during workup), to yield the final amine product. chemguide.co.ukyoutube.com
Table 1: Reduction of Imines with Sodium Borohydride
| Reactant | Reducing Agent | Product |
|---|---|---|
| Imine (C=N) | Sodium Borohydride (NaBH₄) | Amine (CH-NH) |
| 9(10H)-Acridinimine, 10-methyl- | Sodium Borohydride (NaBH₄) | 9-Amino-10-methyl-9,10-dihydroacridine |
This transformation from a planar, conjugated acridine system to a non-planar dihydroacridine structure significantly alters the electronic and photophysical properties of the molecule.
Substitution Reactions at the Acridine Core and N-Methyl Position
The acridine ring system, particularly when the nitrogen is quaternized (as in acridinium (B8443388) salts, which are structurally analogous to the protonated form of acridinimine), is highly susceptible to nucleophilic attack. The C9 position is the most electrophilic center and is the primary site for nucleophilic substitution. researchgate.netnih.gov This is due to the electron-withdrawing effect of the heterocyclic nitrogen atom, which delocalizes the positive charge across the ring system, with a significant partial positive charge residing at C9.
The reaction proceeds via a nucleophilic aromatic substitution (SNAAr) mechanism, which involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. pressbooks.pubwikipedia.org Subsequent elimination of a leaving group restores the aromaticity. In the case of acridinium derivatives, the reaction is often an addition reaction if there isn't a suitable leaving group at the C9 position.
The rate and selectivity of nucleophilic substitution reactions on the acridine core are significantly influenced by the nature and position of substituents on the aromatic rings. Electron-withdrawing groups (EWGs) on the acridine ring enhance its electrophilicity, thereby activating it towards nucleophilic attack. pressbooks.pubmasterorganicchemistry.comchemistrysteps.com These groups help to stabilize the negative charge that develops in the Meisenheimer intermediate. wikipedia.orgnih.gov
Conversely, electron-donating groups (EDGs) decrease the electrophilicity of the acridine ring, making it less reactive towards nucleophiles. The position of these substituents is also crucial. EWGs at positions that allow for effective delocalization of the negative charge in the intermediate (ortho and para to the site of attack) will have the most pronounced activating effect. wikipedia.orgmasterorganicchemistry.com For example, methyl substitutions on the acridine moiety of acridinium esters have been shown to shift the optimal pH for chemiluminescence, indicating an electronic influence on the reactivity at the C9 position. semanticscholar.org
Table 2: Effect of Substituents on Nucleophilic Aromatic Substitution
| Substituent Type | Effect on Ring | Reactivity towards Nucleophiles |
|---|---|---|
| Electron-Withdrawing Group (e.g., -NO₂) | Deactivates (for electrophilic substitution) | Activates |
Mechanistic Studies of Chemiluminescence Processes
Derivatives of 9(10H)-Acridinimine, 10-methyl-, particularly acridinium esters, are renowned for their chemiluminescent properties. The light-emitting reaction is a multi-step process that ultimately produces an electronically excited state of 10-methyl-9(10H)-acridone, which then decays to the ground state with the emission of light. researchgate.netresearchgate.net
The chemiluminescence of acridinium compounds is typically initiated by reaction with an oxidant, most commonly hydrogen peroxide, in an alkaline medium. researchgate.netinvitron.com The mechanism involves the following key steps:
Nucleophilic Attack: The hydroperoxide anion (HOO⁻), formed from hydrogen peroxide under basic conditions, acts as a potent nucleophile and attacks the electrophilic C9 carbon of the acridinium ring. researchgate.netsemanticscholar.org
Formation of a Dioxetanone Intermediate: This initial adduct undergoes a cyclization reaction, often involving the departure of a leaving group (like a phenol (B47542) in acridinium esters), to form a highly unstable, four-membered ring intermediate called a 1,2-dioxetanone. semanticscholar.orgrsc.org The formation of this strained ring is a critical step in the pathway to light emission. researchgate.netrsc.orgresearchgate.net
Decomposition and Excitation: The dioxetanone intermediate is energetically unstable and rapidly decomposes. This decomposition involves the cleavage of the peroxide O-O bond and the C-C bond of the ring, releasing carbon dioxide and producing 10-methyl-9(10H)-acridone in an electronically excited singlet state. semanticscholar.org
Light Emission: The excited 10-methyl-9(10H)-acridone molecule then relaxes to its ground state, releasing the excess energy as a photon of light. researchgate.netinvitron.com The wavelength of the emitted light is characteristic of the fluorophore, in this case, 10-methyl-9(10H)-acridone, which typically emits in the blue region of the spectrum. researchgate.net
This peroxide-mediated pathway highlights the central role of the dioxetanone intermediate in converting chemical energy into light. nih.govrsc.orgnih.gov
Identification of Excited States and Light Emission Mechanisms
The chemiluminescence of 9(10H)-Acridinimine, 10-methyl- and its derivatives, particularly acridinium esters, is a process that culminates in the emission of light from an electronically excited state. The primary light-emitting species, or luminophore, has been identified as electronically excited 10-methyl-9-acridinone. nih.govnih.gov The generation of this excited state is the result of a sequence of chemical reactions.
Studies on related donor-acceptor compounds like the 9-mesityl-10-methylacridinium cation have provided further insights into the excited states. nih.gov Upon photoexcitation, an acridinium-like, locally excited (LE) singlet state is formed. nih.gov This can be followed by rapid charge transfer to form a charge-transfer (CT) state. nih.gov Intersystem crossing can then compete with the decay of the CT state, leading to the formation of an acridinium-like, locally excited triplet state. nih.gov The quantum yield for the formation of this LE triplet state was found to be 0.38. nih.gov
Role of Kinetic and Thermodynamic Parameters in Chemiluminescent Efficiency
The central point of this competition is the electrophilic C-9 position of the acridinium cation. nih.gov The efficiency of light emission is largely determined by the relative rates of nucleophilic substitution at this position by the hydroperoxide anion (OOH⁻), which initiates the chemiluminescent cascade, versus other competing nucleophiles like the hydroxide anion (OH⁻). nih.govresearchgate.net The reaction with hydroxide leads to the formation of a stable carbinol adduct, often referred to as a pseudobase, which is a non-luminescent pathway. nih.govnih.gov
The kinetic and thermodynamic parameters of each step in the reaction sequence have been predicted using density functional theory (DFT) to understand the mechanism of chemiluminescence generation. nih.gov Key factors influencing the efficiency include:
Rate of Nucleophilic Attack: The rate constant of the chemiluminescence decay (kCL) is a critical kinetic parameter. nih.gov Studies on various acridinium esters have shown that substituents on the acridinium core or the leaving group can significantly influence these reaction kinetics. nih.govnih.gov
Stability of Intermediates: The ability of the intermediates formed after nucleophilic attack to proceed through the decomposition pathway leading to the excited state is crucial. nih.gov The stability of the dioxetanone intermediate and the activation energy for its decomposition are key thermodynamic and kinetic checkpoints.
A "usefulness" parameter, which considers both the chemiluminescence quantum yield and the resistance to hydrolysis, has been proposed to rationally design more efficient chemiluminescent acridinium cations. nih.gov
| Parameter | Description | Impact on Efficiency | Reference |
|---|---|---|---|
| Nucleophile Competition | Competition at the C-9 carbon between hydroperoxide (OOH⁻) for the light pathway and hydroxide (OH⁻) for the dark pathway. | Higher relative reactivity with OOH⁻ increases efficiency. | nih.govresearchgate.net |
| Reaction Kinetics (kCL) | The rate constant for the decay of chemiluminescence. Influenced by substituents, solvent, and base concentration. | Faster kinetics can be desirable for certain applications, with lifetimes ranging from 1 to 50 seconds for some derivatives. | nih.govnih.gov |
| Intermediate Stability | The thermodynamic stability and decomposition kinetics of the dioxetanone intermediate. | An optimal balance is needed to ensure formation and efficient decomposition into the excited product. | nih.govmdpi.com |
| Hydrolytic Stability | Resistance of the acridinium compound to hydrolysis, which forms a non-chemiluminescent pseudobase. | Greater stability against hydrolysis preserves the reactant, leading to higher overall light yield. | nih.gov |
Acridinium Cation Formation and Reactivity
The 10-methylacridinium cation is the central reactive species in the chemiluminescent reactions discussed. Its reactivity is dominated by the strong electrophilic character of the carbon atom at the C-9 position.
Interactions with Alkylating Agents
The 10-methylacridinium cation itself is an electrophile and is typically formed through the reaction of a neutral acridine precursor with an alkylating agent. Alkylating agents are reactive compounds that transfer an alkyl group to a nucleophilic center. oncohemakey.comnih.gov In the synthesis of 10-methylacridinium salts, the nitrogen atom of an acridine derivative acts as the nucleophile.
For instance, 10-methyl-acridinium-9-(N-sulphonylcarboxamide) salts are synthesized via the N-alkylation of the corresponding acylated sulphonamide with methyl triflate, a potent alkylating agent. nih.gov Similarly, 9-mesityl-10-methylacridinium salts can be prepared by alkylating 9-mesitylacridine with methyl iodide. google.com These reactions are fundamental for producing the cationic structure required for subsequent chemiluminescent reactions.
Nucleophilic Attack at the C-9 Position
The defining characteristic of the 10-methylacridinium cation's reactivity is the susceptibility of the C-9 carbon to nucleophilic attack. researchgate.netnih.gov This carbon is electron-deficient, making it a prime target for a wide range of nucleophiles.
The most significant reaction in the context of chemiluminescence is the addition of the hydroperoxide anion (OOH⁻), which initiates the light-producing sequence. nih.govnih.gov However, this is not the only possible nucleophilic addition. Other nucleophiles can react at the same site, often leading to a decrease in or complete quenching of light emission. researchgate.net
Notable examples of nucleophilic addition at the C-9 position include:
Hydroxide Ion (OH⁻): The addition of a hydroxide ion forms a carbinol adduct, also known as a pseudobase. nih.gov This is a well-documented reaction that competes with the chemiluminescent pathway. nih.gov
Other Nucleophiles: Other species, such as bisulphite, can also add to the acridinium ring to form a stable acridan adduct. nih.gov The formation of such adducts can protect the molecule from hydrolysis, which can be advantageous in certain applications like DNA probe-based assays. nih.gov The presence of various nucleophilic species can affect the efficiency of chemiluminescence by competing with the hydroperoxide anion for reaction at the C-9 position. researchgate.net
| Nucleophile | Product Type | Effect on Chemiluminescence | Reference |
|---|---|---|---|
| Hydroperoxide (OOH⁻) | Dioxetanone intermediate | Initiates the light-emitting pathway. | nih.govnih.gov |
| Hydroxide (OH⁻) | Carbinol adduct (Pseudobase) | Competing non-luminescent ("dark") pathway. | nih.govnih.gov |
| Bisulphite (HSO₃⁻) | Stable acridan adduct | Quenches chemiluminescence; can protect against hydrolysis. | nih.gov |
| Cyanide (CN⁻) | 9-cyano-10-methylacridan adduct | Forms addition products with distinct absorption spectra. | researchgate.net |
Comparative Studies with Analogous Acridine Systems
Distinguishing Features from 9-Aminoacridine (B1665356) Tautomers
The compound 9-aminoacridine can exist in two tautomeric forms: the amino form and the imino form. The equilibrium between these two forms can be influenced by substituents on the acridine (B1665455) ring system. 9(10H)-Acridinimine, 10-methyl- is a derivative of the imino tautomer of 9-aminoacridine, where a methyl group is attached to the nitrogen at position 10.
Key Distinguishing Features:
Tautomeric Form: 9(10H)-Acridinimine, 10-methyl- is fixed in the imino form due to the methylation at the N10 position. In contrast, 9-aminoacridine exists as a mixture of both amino and imino tautomers, with the amino form generally being predominant. tandfonline.com
Substitution: The presence of the methyl group on the endocyclic nitrogen atom (N10) in 9(10H)-Acridinimine, 10-methyl- is a key structural difference. This substitution locks the molecule in the imino configuration.
Electronic Distribution: The fixed imino structure of 9(10H)-Acridinimine, 10-methyl- leads to a different electronic distribution across the acridine ring compared to the tautomeric mixture of 9-aminoacridine. This can influence properties such as basicity and reactivity.
| Feature | 9(10H)-Acridinimine, 10-methyl- | 9-Aminoacridine Tautomers |
| Predominant Form | Imino | Amino and Imino (in equilibrium) |
| N10 Substitution | Methyl group | Hydrogen |
| Structural Rigidity | Fixed imino structure | Tautomeric equilibrium |
| Electronic Nature | Distinct charge distribution due to the imino form and N-methylation | Averaged electronic properties of both tautomers |
Comparison with Other Acridone (B373769) and Acridine Derivatives (e.g., Acridine Orange, Proflavine)
Acridine Orange is characterized by dimethylamino groups at positions 3 and 6, while Proflavine has amino groups at the same positions.
Comparative Insights:
Substitution Pattern: 9(10H)-Acridinimine, 10-methyl- has a methyl group at N10 and an imine group at C9. Acridine Orange and Proflavine, on the other hand, have amino or dimethylamino groups at positions 3 and 6, which are on the outer rings of the acridine structure.
Fluorescence Properties: The nature and position of substituents strongly influence the fluorescence spectra of acridine derivatives. While detailed spectroscopic data for 9(10H)-Acridinimine, 10-methyl- is not readily available in the provided search results, it is expected to have different excitation and emission maxima compared to Acridine Orange and Proflavine due to its distinct substitution pattern.
Basicity: The basicity of the heterocyclic nitrogen is a crucial property of acridines. The N-methylation in 9(10H)-Acridinimine, 10-methyl- will affect its basicity compared to the unsubstituted N10 in Proflavine and Acridine Orange.
| Compound | Key Substituents | Expected Impact on Properties |
| 9(10H)-Acridinimine, 10-methyl- | -Imino group at C9-Methyl group at N10 | -Fixed imino structure-Altered basicity and electronic distribution |
| Acridine Orange | -Dimethylamino groups at C3 and C6 | -Strong fluorescence-Interaction with nucleic acids |
| Proflavine | -Amino groups at C3 and C6 | -Antiseptic and mutagenic properties-DNA intercalating agent |
Analysis of Structural and Electronic Similarities and Differences
The fundamental similarity among all these compounds is the planar, tricyclic acridine core. This planarity is a key factor in the ability of many acridine derivatives to intercalate with DNA. However, the nature and position of the substituents introduce significant structural and electronic differences.
Structural Differences:
The primary structural difference lies in the tautomeric form and the substitution at the C9 and N10 positions for 9(10H)-Acridinimine, 10-methyl-, versus substitutions at the 3 and 6 positions for Acridine Orange and Proflavine.
The C=N double bond in the central ring of 9(10H)-Acridinimine, 10-methyl- introduces a different bond geometry compared to the C-NH2 single bond in the amino tautomer of 9-aminoacridine.
Electronic Differences:
The electron-donating or withdrawing nature of the substituents significantly alters the electron density distribution in the acridine ring. The dimethylamino groups of Acridine Orange are strong electron-donating groups, which enhances its fluorescence.
The imine group in 9(10H)-Acridinimine, 10-methyl-, coupled with the N-methyl group, will create a unique electronic landscape, influencing its reactivity and interaction with other molecules. Theoretical studies, such as DFT calculations, would be necessary to fully elucidate these electronic differences. nih.gov
Future Research Directions and Emerging Trends
Advanced Synthetic Methodologies for Novel Derivatives
The future synthesis of 9(10H)-Acridinimine, 10-methyl- derivatives is trending towards greater efficiency, sustainability, and molecular diversity. While classical methods like the Bernthsen and Ullmann syntheses provide foundational routes to the acridine (B1665455) core, emerging methodologies promise to accelerate the discovery of novel compounds with tailored functionalities.
A significant area of development is the adoption of green chemistry principles. Microwave-assisted synthesis, for instance, has been shown to drastically reduce reaction times and improve yields for acridine synthesis. Researchers are also exploring the use of novel catalytic systems, including reusable, heterogeneous nanocatalysts based on magnetic nanoparticles or metal-organic frameworks (MOFs), to facilitate cleaner and more efficient organic transformations. These approaches not only minimize waste but also simplify product purification.
Furthermore, the concept of late-stage functionalization is becoming increasingly important. Techniques such as visible-light organophotoredox catalysis, where acridinium (B8443388) salts themselves can act as the catalyst, allow for the precise modification of complex molecules in the final steps of a synthetic sequence. This strategy enables the rapid generation of a diverse library of derivatives from a common precursor, which is invaluable for screening and developing new applications. Future work will likely focus on expanding the scope of these reactions to the acridinimine core, allowing for the introduction of a wide array of substituents at various positions on the tricyclic system.
New Frontiers in Computational Chemistry for Predictive Modeling
Computational chemistry is an indispensable tool for accelerating the design and understanding of novel 9(10H)-Acridinimine, 10-methyl- derivatives. Theoretical calculations provide profound insights into molecular structure, electronic properties, and reactivity, thereby guiding experimental efforts and reducing trial-and-error in the laboratory.
Methods like Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations are pivotal in studying the fundamental properties of these molecules. They can accurately predict geometries, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic and photophysical behavior of the compounds. Furthermore, computational models can elucidate the tautomeric equilibrium between the imine form (9(10H)-acridinimine) and its amine tautomer (9-acridinamine), a key feature governing the molecule's reactivity and interaction with its environment.
Future research will leverage more advanced computational techniques to predict complex properties. Time-dependent DFT (TD-DFT) will be essential for modeling excited-state behavior, designing new photosensitizers, and understanding the mechanisms of photocatalytic cycles. Quantum mechanics/molecular mechanics (QM/MM) simulations will enable the study of these molecules in complex biological environments, predicting their interactions with targets like DNA or proteins. These predictive models will be crucial for designing derivatives with optimized properties for applications in materials science and medicinal chemistry.
| Computational Method | Predicted Properties & Applications | Significance |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, HOMO/LUMO energies, reaction enthalpies, vibrational spectra. | Provides fundamental understanding of electronic structure and reactivity. |
| Time-Dependent DFT (TD-DFT) | Excited-state energies, absorption/emission spectra, photophysical properties. | Essential for designing photocatalysts and fluorescent materials. |
| Hartree-Fock (HF) | Tautomeric equilibria, electronic structure. | Complements DFT for studying fundamental molecular properties. |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Interaction with biological macromolecules (e.g., DNA, proteins), solvent effects. | Enables modeling of behavior in complex biological or condensed-phase systems. |
Exploration of Uncharted Reactivities and Transformations
The reactivity of 9(10H)-Acridinimine, 10-methyl- remains a largely unexplored frontier, with significant potential for discovering novel chemical transformations. The presence of the imine functional group, in tautomeric equilibrium with its amine form, offers unique reactivity pathways distinct from the more commonly studied acridone (B373769) analogues.
A major emerging trend is the application of acridine derivatives in photocatalysis. Acridinium salts are powerful photoredox catalysts that can be activated by visible light to mediate a wide range of organic reactions. These include challenging transformations like decarboxylative couplings, conjugate additions, and the formation of carbon-heteroatom bonds. Future research will focus on harnessing the 9(10H)-Acridinimine, 10-methyl- scaffold as a novel photocatalyst, potentially leveraging its unique electronic properties to achieve new levels of reactivity and selectivity. The development of dual catalytic systems, which combine acridine photocatalysis with transition metal catalysis, opens up further possibilities for complex bond formations under mild conditions.
Beyond photocatalysis, the acridinimine core is a candidate for participation in pericyclic reactions. Concerted reactions such as cycloadditions could provide rapid access to complex, fused heterocyclic systems that are otherwise difficult to synthesize. Exploring the reactivity of the C=N bond in [4+2] or 1,3-dipolar cycloadditions could lead to the discovery of entirely new molecular architectures with interesting biological or material properties.
Expansion of Supramolecular Assemblies and Architectures
The planar and aromatic nature of the acridine framework makes it an excellent building block for supramolecular chemistry. This field focuses on constructing large, ordered structures through non-covalent interactions like hydrogen bonding, metal coordination, and π-π stacking.
Historically, the primary supramolecular application of acridines has been as DNA intercalators, where the flat aromatic core slides between the base pairs of the DNA double helix. This interaction is driven by favorable π-π stacking interactions. Future research will build upon this principle to create more complex and functional supramolecular systems. By strategically placing functional groups on the 9(10H)-Acridinimine, 10-methyl- scaffold, researchers can direct its self-assembly into well-defined architectures.
Emerging areas include the design of host-guest systems, where the acridinimine derivative acts as a receptor for specific ions or small molecules, forming the basis for new chemical sensors. Another exciting direction is the development of "foldamers"—oligomers that adopt specific, folded conformations stabilized by intramolecular non-covalent interactions. Acridinimine units could be incorporated into polymer backbones to create materials with pre-programmed shapes and functions. The ability to control intermolecular interactions will also allow for the creation of novel liquid crystals and other self-assembled materials with unique optical and electronic properties.
Integration into Hybrid Materials and Nanosystems
The integration of 9(10H)-Acridinimine, 10-methyl- into hybrid materials and nanosystems represents a significant step towards practical, high-performance applications. By combining the unique properties of the organic acridinimine molecule with the functionalities of polymers, inorganic nanoparticles, or other materials, researchers can create novel systems with synergistic capabilities.
In the field of materials science, acridine derivatives are being investigated as organic semiconductors. The rigid, conjugated structure of 9(10H)-Acridinimine, 10-methyl- is conducive to efficient charge transport, making it a candidate for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and photovoltaic cells. Future work will involve synthesizing derivatives with tailored electronic properties and incorporating them into polymer composites or thin films to optimize device performance.
There is also growing interest in creating hybrid nanosystems for biomedical applications. For example, acridine derivatives have been incorporated into nanoplatforms for targeted drug delivery. The acridinimine core could be attached to magnetic nanoparticles for guided delivery or encapsulated within liposomes to improve bioavailability. Furthermore, its fluorescent properties could be harnessed to create nanosensors that detect specific biological analytes. The combination of acridine derivatives with inorganic components, such as zinc, has also been shown to produce effective hybrid corrosion inhibitors, highlighting the versatility of this molecular scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 10-methyl-9(10H)-acridinimine, and how can reaction conditions be optimized?
- Methodology : The compound is typically synthesized via cyclization of substituted anthranilic acid derivatives or Pd-catalyzed cross-coupling reactions. For example, Kobayashi et al. (2013) demonstrated the use of 2-chloro-N-(2-vinyl)aniline precursors with Pd-ligand systems to form acridine scaffolds . Optimization involves adjusting catalysts (e.g., Pd(OAc)₂), temperature (80–120°C), and solvent polarity (DMF or toluene). Monitor reaction progress via TLC or HPLC, and purify using column chromatography with silica gel .
Q. How can structural characterization of 10-methyl-9(10H)-acridinimine be performed to confirm purity and identity?
- Methodology : Combine spectroscopic techniques:
- NMR : Analyze and spectra for aromatic proton environments (δ 7.5–8.5 ppm) and quaternary carbons. highlights the use of NMR to confirm methyl group substitution at N10 .
- Mass Spectrometry : ESI-QTOF or MALDI-TOF detects molecular ion peaks (e.g., m/z 238.28 for C₁₅H₁₄N₂O derivatives) .
- X-ray Diffraction : Single-crystal studies (e.g., as in ) resolve bond angles and crystallographic packing .
Q. What safety precautions are critical when handling 10-methyl-9(10H)-acridinimine derivatives?
- Methodology : Refer to safety data sheets (SDS) for hazard classification (e.g., H302, H315). Use PPE (nitrile gloves, lab coat) and fume hoods. For spills, neutralize with inert adsorbents (vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational methods (DFT, QSPR) predict the electronic properties of 10-methyl-9(10H)-acridinimine derivatives?
- Methodology : Use Gaussian or ORCA software for DFT calculations to model HOMO-LUMO gaps and charge distribution. applied DFT to analyze 9-carboxy-10-methylacridinium salts, revealing π-π stacking interactions critical for fluorescence . Validate predictions with UV-Vis spectroscopy (λmax ~350–400 nm for acridinone derivatives) .
Q. What strategies resolve contradictions in spectral data for structurally similar acridinimine analogs?
- Methodology : For overlapping NMR signals, employ 2D techniques (COSY, HSQC) to assign proton-carbon correlations. If X-ray data conflicts with computational models (e.g., bond lengths), refine force field parameters in molecular dynamics simulations. used Hirshfeld surface analysis to clarify intermolecular interactions in crystalline forms .
Q. How can factorial design optimize multi-step synthesis of 10-methyl-9(10H)-acridinimine with functionalized side chains?
- Methodology : Apply a 2³ factorial design to test variables: catalyst loading (5–10 mol%), reaction time (12–24 hrs), and temperature (60–100°C). Use ANOVA to identify significant factors. emphasizes iterative adjustment of variables to maximize yield and minimize byproducts .
Q. What mechanisms explain the pH-dependent fluorescence quenching of 10-methyl-9(10H)-acridinimine in biological assays?
- Methodology : Conduct steady-state fluorescence measurements at varying pH (3–10). Protonation at N10 alters electron delocalization, reducing quantum yield. Compare with theoretical pKa predictions (e.g., using MarvinSketch). ’s analysis of CMA salts provides a framework for correlating structure-photophysical properties .
Emerging Research Directions
Q. How can AI-driven tools (e.g., COMSOL Multiphysics) model the thermodynamic stability of acridinimine derivatives under industrial conditions?
- Methodology : Train neural networks on datasets from thermogravimetric analysis (TGA) and DSC (e.g., decomposition temperatures >250°C). highlights AI integration for predicting phase transitions and solvent compatibility .
Q. What are the challenges in synthesizing chiral 10-methyl-9(10H)-acridinimine variants for asymmetric catalysis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
